5-Chloro-4-hydrazinylpyridine-3-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including 5-Chloro-4-hydrazinylpyridine-3-sulfonamide, can be achieved through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic routes and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the direct synthesis from thiols and amines under oxidative conditions. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines.
Scientific Research Applications
5-Chloro-4-hydrazinylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with enzymes and proteins, potentially inhibiting their activity and affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydrazinylpyridine-3-sulfonamide
- 4-Hydrazinylpyridine-3-sulfonamide
- 5-Chloro-4-hydrazinylpyridine-2-sulfonamide
Uniqueness
5-Chloro-4-hydrazinylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H7ClN4O2S |
---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
5-chloro-4-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C5H7ClN4O2S/c6-3-1-9-2-4(5(3)10-7)13(8,11)12/h1-2H,7H2,(H,9,10)(H2,8,11,12) |
InChI Key |
PHQNEFQBDXNMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)NN)S(=O)(=O)N |
Origin of Product |
United States |
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